Cas no 1159982-59-8 (tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate)
![tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1159982-59-8x500.png)
tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
- 2,9-Diazaspiro[5.5]undecane-2-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester
- TERT-BUTYL9-BENZYL-2,9-DIAZASPIRO[5.5]UNDECANE-2-CARBOXYLATE
- SCHEMBL17608988
- AC-30840
- CS-0367547
- DTXSID40678065
- DB-344383
- 1159982-59-8
-
- MDL: MFCD11840382
- インチ: InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-13-7-10-21(17-23)11-14-22(15-12-21)16-18-8-5-4-6-9-18/h4-6,8-9H,7,10-17H2,1-3H3
- InChIKey: PGZROCDJHYQOFI-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCCC2(CCN(CC3=CC=CC=C3)CC2)C1
計算された属性
- せいみつぶんしりょう: 344.246378268g/mol
- どういたいしつりょう: 344.246378268g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 32.8Ų
tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00471-250MG |
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate |
1159982-59-8 | 95% | 250MG |
¥ 1,768.00 | 2023-03-15 | |
TRC | T127180-50mg |
tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate |
1159982-59-8 | 50mg |
$ 565.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00471-100MG |
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate |
1159982-59-8 | 95% | 100MG |
¥ 1,108.00 | 2023-03-15 | |
Ambeed | A441714-1g |
tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate |
1159982-59-8 | 98+% | 1g |
$660.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00471-100mg |
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate |
1159982-59-8 | 95% | 100mg |
¥1109.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00471-250mg |
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate |
1159982-59-8 | 95% | 250mg |
¥1769.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438217-10g |
Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]Undecane-2-carboxylate |
1159982-59-8 | 98+% | 10g |
¥33768.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438217-250mg |
Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]Undecane-2-carboxylate |
1159982-59-8 | 98+% | 250mg |
¥2314.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00471-100.0mg |
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate |
1159982-59-8 | 95% | 100.0mg |
¥1109.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00471-10G |
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate |
1159982-59-8 | 95% | 10g |
¥ 22,110.00 | 2023-03-15 |
tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate 関連文献
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tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylateに関する追加情報
Professional Introduction to Tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS No. 1159982-59-8)
Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate, identified by its CAS number 1159982-59-8, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This spirocyclic diamine derivative features a unique framework consisting of a spiro linkage between a cyclopentane and a cycloheptane ring, further functionalized with tert-butyl and benzyl substituents. The presence of two amine groups at the spiro center introduces multiple potential sites for chemical modification, making it a versatile scaffold for the development of novel bioactive molecules.
The compound’s molecular architecture is reminiscent of certain natural products and pharmacophores that exhibit promising biological activities. Specifically, the spirocyclic core has been explored in various contexts due to its ability to mimic the conformational flexibility of biologically relevant structures while maintaining structural rigidity. This balance is crucial for optimizing drug-like properties such as solubility, metabolic stability, and binding affinity. The tert-butyl group at the 2-position enhances lipophilicity and reduces metabolic susceptibility, whereas the benzyl group at the 9-position introduces hydrophobicity and may contribute to interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features like those present in Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate influence biological activity. Studies suggest that spirocyclic diamines can serve as effective scaffolds for modulating enzyme inhibition and receptor binding. For instance, derivatives of this class have been investigated for their potential in inhibiting proteases and kinases involved in inflammatory pathways. The amine functionalities provide opportunities for hydrogen bonding interactions, which are critical for achieving high-affinity binding to biological targets.
The synthesis of Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate represents a significant achievement in synthetic organic chemistry. The spirocyclic framework is typically constructed through multi-step reactions involving cyclization and functional group transformations. The introduction of the tert-butyl and benzyl groups requires precise control over reaction conditions to ensure regioselectivity and yield optimization. Advances in transition-metal-catalyzed reactions have streamlined many of these synthetic steps, making it feasible to produce complex derivatives on a scalable basis.
In the realm of drug discovery, Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate has been explored as a precursor for generating libraries of bioactive compounds. By systematically modifying substituents or introducing additional functional groups, researchers can fine-tune pharmacological properties to meet specific therapeutic needs. For example, modifications at the amine positions could yield derivatives with enhanced binding to particular protein targets or improved pharmacokinetic profiles.
The compound’s potential applications extend beyond traditional small-molecule drug development. Its unique structural motif makes it an attractive candidate for designing chiral auxiliaries or ligands in asymmetric synthesis. Additionally, the spirocyclic core could be incorporated into materials with specialized functions, such as liquid crystals or polymers with tailored mechanical properties.
Current research trends indicate that spirocyclic compounds continue to be a fertile ground for innovation in medicinal chemistry. The ability to fine-tune structure-function relationships allows for the development of molecules with tailored biological activities. For instance, recent studies have highlighted the use of spirocyclic diamines in modulating neurotransmitter receptors, which could have implications for treating neurological disorders.
The synthesis and application of Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate also underscore the importance of interdisciplinary collaboration between organic chemists, biochemists, and computational scientists. Integrating experimental data with computational predictions enables more efficient discovery pipelines, reducing the time required to identify promising candidates for further development.
Looking ahead, further exploration of this compound and its derivatives is expected to yield novel therapeutic agents with improved efficacy and reduced side effects. The combination of its structural complexity with well-established synthetic methodologies positions it as a valuable asset in ongoing drug discovery efforts.
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